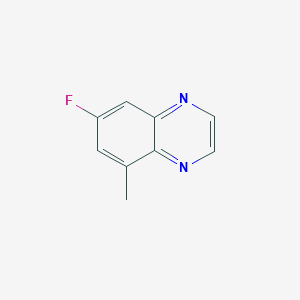

7-Fluoro-5-methylquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-5-methylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERQQLMPEAVVBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NC=CN=C12)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Fluoro 5 Methylquinoxaline and Analogues

Established and Emerging Synthetic Routes for Quinoxaline (B1680401) Core Formation

The construction of the quinoxaline ring system is predominantly achieved through the formation of the pyrazine (B50134) ring fused to a benzene (B151609) ring. Several key strategies have been developed to accomplish this transformation, each with its own advantages and limitations.

Condensation Reactions of 1,2-Dicarbonyl Compounds with 1,2-Diamines

The most traditional and widely employed method for quinoxaline synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This acid-catalyzed reaction proceeds via a two-step mechanism involving the initial formation of a dihydropyrazine intermediate, which then undergoes spontaneous or catalyzed oxidation to the aromatic quinoxaline.

The versatility of this method lies in the commercial availability and synthetic accessibility of a wide range of substituted 1,2-diamines and 1,2-dicarbonyl compounds, allowing for the preparation of a diverse library of quinoxaline derivatives. For the synthesis of 7-Fluoro-5-methylquinoxaline, this would involve the condensation of 4-fluoro-6-methyl-1,2-phenylenediamine with a suitable 1,2-dicarbonyl compound, such as methylglyoxal, to introduce the C2-methyl group.

Various catalysts and reaction conditions have been developed to improve the efficiency and environmental footprint of this condensation reaction. These include the use of microwave irradiation, solid acid catalysts, and water as a green solvent.

| Catalyst/Solvent System | Reaction Conditions | Yield (%) | Reference |

| Iodine/Ethanol (B145695):Water | Microwave, 50°C | High | nih.gov |

| Acetic Acid | Room Temperature | Good | researchgate.net |

| None/Water | 80°C | Moderate to High | ossila.com |

| Ammonium (B1175870) Bifluoride/Aqueous Ethanol | Not specified | 90-98 | researchgate.net |

Nucleophilic Substitution Reactions in Halogenated Precursors

For instance, a dihaloquinoxaline, such as 2,3-dichloroquinoxaline, can serve as a versatile intermediate for the sequential introduction of different nucleophiles. The synthesis of this compound via this route could be envisioned starting from a dihalo-fluoro-methyl-quinoxaline, where one of the halogens is selectively replaced. However, achieving regioselectivity in such reactions can be challenging and often depends on the electronic nature of the existing substituents and the reaction conditions. The reactivity of halogens in SNAr reactions on the quinoxaline ring generally follows the order F > Cl > Br > I.

| Nucleophile | Halogenated Precursor | Reaction Conditions | Product |

| Amines | 2,3-Dichloroquinoxaline | Base, Solvent | 2-Amino-3-chloroquinoxaline |

| Thiolates | 2,3-Dichloroquinoxaline | Base, Solvent | 2-Thio-3-chloroquinoxaline |

| Alkoxides | 2,3-Dichloroquinoxaline | Base, Solvent | 2-Alkoxy-3-chloroquinoxaline |

Oxidative Cyclization Methodologies

More recent advancements in quinoxaline synthesis have focused on the development of oxidative cyclization methods. These reactions often proceed under milder conditions and can offer alternative pathways to quinoxaline derivatives that may be difficult to access through traditional condensation reactions.

One such approach involves the reaction of α-hydroxy ketones or α-halo ketones with o-phenylenediamines. In these reactions, an in-situ oxidation step is required to form the 1,2-dicarbonyl intermediate, which then undergoes condensation. Various oxidizing agents, including iodine and DMSO, have been employed for this purpose. A notable advantage of this method is the use of more stable and readily available starting materials compared to some 1,2-dicarbonyl compounds.

Electrochemical methods have also emerged as a green and efficient way to achieve the oxidative cyclization for quinoxaline synthesis. These methods avoid the use of chemical oxidants and often provide high yields under mild conditions. For example, the electrochemical dehydrogenative cyclization of aryl alkyl ketones with o-phenylenediamines has been reported.

| Starting Materials | Oxidant/Catalyst | Reaction Conditions | Yield (%) | Reference |

| o-Phenylenediamine (B120857), α-Hydroxy Ketone | I2/DMSO | Not specified | 78-99 | ossila.com |

| o-Phenylenediamine, Phenacyl Bromide | None/Water | 80°C | Moderate to High | ossila.com |

| N-Arylenamines, TMSN3 | (Diacetoxyiodo)benzene | Mild | Good | acs.org |

| Aryl Alkyl Ketones, o-Phenylenediamines | Electrochemical | Mild | 35-71 | thieme-connect.com |

Precursor Chemistry and Starting Material Selection for Fluoro- and Methyl-Substituted Quinoxalines

The successful synthesis of this compound is critically dependent on the availability and purity of the appropriately substituted precursors. The strategic placement of the fluoro and methyl groups on the final quinoxaline ring is determined by their positions on the starting materials.

Design and Synthesis of Fluorinated Aromatic Diamines

The key precursor for introducing the 7-fluoro and 5-methyl substituents onto the quinoxaline core is 4-fluoro-6-methyl-1,2-phenylenediamine. The synthesis of this specific diamine is a crucial step. A common approach to synthesize substituted o-phenylenediamines involves the nitration of a suitably substituted aniline derivative, followed by the reduction of the nitro group.

For the synthesis of 4-fluoro-6-methyl-1,2-phenylenediamine, a potential route could start from 3-fluoro-5-methylaniline. Nitration of this starting material would likely yield a mixture of isomers, from which the desired 2-nitro-3-fluoro-5-methylaniline would need to be separated. Subsequent reduction of the nitro group, typically using catalytic hydrogenation (e.g., H2/Pd-C) or a reducing agent like SnCl2/HCl, would afford the target diamine.

| Starting Material | Key Transformation | Reagents | Product |

| 3-Fluoro-5-methylaniline | Nitration | HNO3/H2SO4 | 2-Nitro-3-fluoro-5-methylaniline |

| 2-Nitro-3-fluoro-5-methylaniline | Reduction | H2/Pd-C or SnCl2/HCl | 4-Fluoro-6-methyl-1,2-phenylenediamine |

Approaches to Substituted 1,2-Dicarbonyl Building Blocks

To complete the synthesis of this compound via the condensation route, a 1,2-dicarbonyl compound is required. To obtain the parent this compound (unsubstituted at the 2 and 3 positions), glyoxal would be the appropriate dicarbonyl partner. For the synthesis of a C2- or C3-methylated analogue, methylglyoxal (pyruvaldehyde) is a readily available and commonly used building block.

Methylglyoxal is an organic compound with the formula CH3C(O)CHO. It is a reduced derivative of pyruvic acid. In organisms, methylglyoxal is formed as a side-product of several metabolic pathways, including glycolysis. Industrially, it can be produced through the oxidation of propylene glycol or by the degradation of carbohydrates. For laboratory-scale synthesis, methods such as the oxidation of acetone or isopropanol can be employed.

| Dicarbonyl Compound | Corresponding Quinoxaline Substituent |

| Glyoxal | Unsubstituted at C2 and C3 |

| Methylglyoxal | Methyl group at C2 or C3 |

| Biacetyl (2,3-Butanedione) | Methyl groups at C2 and C3 |

Regioselective Fluorination Strategies

The precise placement of a fluorine atom on the quinoxaline ring system is a formidable challenge due to the inherent electronic nature of the heterocycle. Regioselective fluorination can be broadly categorized into nucleophilic, electrophilic, and metal-catalyzed methods, each presenting unique advantages and mechanistic considerations.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the reaction of a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), with an electrophilic quinoxaline substrate. alfa-chemistry.com The primary mechanism for this transformation on an aromatic ring is the nucleophilic aromatic substitution (SNAr) pathway. rwth-aachen.de For the synthesis of this compound, this would typically require a precursor with a good leaving group (e.g., chlorine, bromine, or a nitro group) at the C-7 position.

The SNAr mechanism proceeds via a two-step addition-elimination sequence. The fluoride ion attacks the electron-deficient carbon atom bearing the leaving group, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. rwth-aachen.de The aromaticity of the ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group is expelled, and aromaticity is restored, yielding the fluorinated product.

Challenges in nucleophilic fluorination of quinoxalines include the high reactivity required of the substrate, as the quinoxaline ring must be sufficiently electron-deficient to be attacked by the fluoride ion. Furthermore, fluoride is a poor leaving group, meaning the reverse reaction can be favored, and harsh reaction conditions are often necessary. rwth-aachen.de The choice of solvent is critical, with polar aprotic solvents like DMSO or DMF being preferred as they can solvate the cation of the fluoride salt, increasing the nucleophilicity of the fluoride anion. alfa-chemistry.com

Another, less common, approach is the vicarious nucleophilic substitution (VNS) of hydrogen, which allows for the formal substitution of a hydrogen atom. However, this method is challenging for quinoxalines and often requires activation of the ring, for instance, through the formation of a quinoxaline N-oxide. rsc.org

Electrophilic Fluorination Methodologies

Electrophilic fluorination utilizes a reagent in which the fluorine atom is bound to a more electronegative atom or group, giving it a partial positive charge ("F+"). wikipedia.org These reagents can directly fluorinate C-H bonds of electron-rich aromatic systems. However, quinoxalines are electron-deficient heterocycles, which makes them less reactive towards electrophilic attack. This low reactivity leads to a high-energy transition state for the formation of the corresponding Wheland intermediate (or sigma complex). rwth-aachen.de

Despite this challenge, several powerful electrophilic fluorinating agents have been developed that can overcome this barrier. Reagents based on an N-F bond are the most common, valued for their stability and safety. wikipedia.org Notable examples include Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). wikipedia.orgrsc.org

The reaction of 5-methylquinoxaline (B1213170) with an electrophilic fluorinating agent would proceed via the attack of the aromatic π-system on the electrophilic fluorine source. This forms the Wheland intermediate, a cationic species where the fluorine atom is attached to the ring, and the positive charge is delocalized. A subsequent deprotonation step by a weak base restores aromaticity and yields the final product. The regioselectivity of this reaction is governed by the directing effects of the existing methyl group and the nitrogen atoms in the pyrazine ring.

An alternative method involves the use of elemental fluorine mixed with iodine. rsc.org This system is proposed to form an intermediate N-iodo-quinoxaline species, which is then attacked by a fluoride ion in a process that combines elements of both electrophilic activation and nucleophilic attack. rsc.org

Metal-Catalyzed Fluorination Techniques

Transition metal-catalyzed C-H fluorination has emerged as a powerful and elegant strategy for the synthesis of fluoroarenes. nih.gov Palladium catalysis, in particular, has been successfully applied to the C-H fluorination of various heterocyclic compounds. nih.gov This approach offers the significant advantage of not requiring pre-functionalization of the substrate (i.e., installation of a leaving group), proceeding directly from a C-H bond.

The catalytic cycle for palladium-catalyzed C-H fluorination is generally believed to involve a Pd(II)/Pd(IV) pathway. nih.gov The reaction typically begins with the coordination of the quinoxaline substrate to the Pd(II) catalyst. This is followed by a directed C-H activation step to form a five-membered cyclometalated palladium intermediate (a palladacycle). This intermediate is then oxidized from Pd(II) to a high-valent Pd(IV)-F species by an external oxidant and a fluoride source (e.g., AgF, CsF). nih.gov The final, crucial step is the C-F bond-forming reductive elimination from the Pd(IV) center, which releases the fluorinated quinoxaline product and regenerates the active Pd(II) catalyst. nih.govnih.gov

| Fluorination Strategy | Reagent Type | Key Requirement | Common Reagents |

| Nucleophilic | Nucleophilic Fluoride (F⁻) | Leaving group at target position | KF, CsF, TBAF |

| Electrophilic | Electrophilic Fluorine (F⁺) | Sufficiently nucleophilic substrate | Selectfluor®, NFSI, F₂/I₂ |

| Metal-Catalyzed | Fluoride Source + Metal Catalyst | C-H bond at target position | Pd(OAc)₂ + AgF, CsF |

Reaction Mechanisms and Pathway Elucidation in this compound Synthesis

The synthesis of the core quinoxaline structure and the subsequent introduction of the fluorine atom involve distinct and well-studied mechanistic pathways. Understanding these pathways is crucial for optimizing reaction conditions and controlling regioselectivity.

Detailed Mechanistic Pathways for Key Steps

The most fundamental method for synthesizing the quinoxaline ring system is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govresearchgate.net To produce this compound via this route, one would start with 4-fluoro-6-methylbenzene-1,2-diamine. The mechanism proceeds as follows:

Nucleophilic Attack: One of the amino groups of the diamine performs a nucleophilic attack on one of the carbonyl carbons of the dicarbonyl compound, forming a tetrahedral hemiaminal intermediate.

Dehydration to Imine: The hemiaminal readily loses a molecule of water to form a Schiff base or imine intermediate.

Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion, forming a five- or six-membered ring intermediate.

Second Dehydration: A second dehydration event occurs, leading to the formation of a 1,2-dihydroquinoxaline.

Aromatization: The dihydroquinoxaline intermediate is then oxidized to the fully aromatic quinoxaline ring. This final step can occur spontaneously with an oxidant like oxygen in the air or be promoted by a specific oxidizing agent. nih.gov

For fluorination via metal-catalyzed C-H activation , the mechanistic pathway involves the catalyst:

C-H Activation: A Pd(II) salt reacts with 5-methylquinoxaline, and a C-H bond at the 7-position is cleaved to form a cyclometalated Pd(II) complex (palladacycle).

Oxidation: The palladacycle is oxidized by an external oxidant (e.g., a hypervalent iodine reagent) in the presence of a fluoride source (e.g., AgF) to a Pd(IV)-F complex. nih.gov

Reductive Elimination: The Pd(IV) complex undergoes C-F reductive elimination, forming the C-F bond of this compound and regenerating the Pd(II) catalyst for the next cycle.

Identification of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the detection or trapping of transient intermediates. In the synthesis and fluorination of quinoxalines, several key intermediates have been proposed or identified.

| Reaction Type | Key Intermediate(s) | Description |

| Quinoxaline Ring Formation | Hemiaminal, Imine (Schiff Base), 1,2-Dihydroquinoxaline | Sequential intermediates formed during the condensation and cyclization process before final aromatization. nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | A resonance-stabilized, anionic σ-adduct formed by the attack of the fluoride nucleophile on the aromatic ring. rwth-aachen.de |

| Electrophilic Aromatic Substitution | Wheland Intermediate (σ-complex) | A resonance-stabilized, cationic intermediate formed by the attack of the aromatic π-electrons on the electrophilic fluorine source. rwth-aachen.de |

| Metal-Catalyzed C-H Fluorination | Cyclometalated Pd(II) Complex, Pd(IV)-F Complex | Organometallic intermediates where the quinoxaline is bound to the palladium center through both a nitrogen and a carbon atom, followed by the high-valent species from which C-F bond formation occurs. nih.gov |

The identification of these intermediates is often achieved through a combination of kinetic studies, isotopic labeling experiments, and spectroscopic analysis, providing invaluable insight into the reaction pathway.

Catalytic Approaches in Quinoxaline Synthesis

Catalysis is central to the modern synthesis of quinoxalines, offering pathways that are more efficient and selective than traditional methods. Both organocatalysis and metal-catalyzed reactions provide powerful tools for constructing the quinoxaline scaffold and introducing specific functionalities, such as fluorine atoms.

Organocatalysis has emerged as a vital tool in green chemistry, avoiding the use of often toxic and expensive heavy metals. These catalysts can be highly effective for the synthesis of quinoxalines through the condensation of 1,2-diamines and 1,2-dicarbonyl compounds.

Table 1: Comparison of Organocatalysts in Quinoxaline Synthesis

| Catalyst | Catalyst Loading | Solvent | Key Advantages |

|---|---|---|---|

| L-arabinose | Not specified | Not specified | Eco-friendly, promotes sustainable synthesis. tandfonline.com |

| Nitrilotris(methylenephosphonic acid) | 5 mol% | Not specified | High yields (80-97%), short reaction times. nih.gov |

| β-cyclodextrin | Not specified | Water / Solid-state | Biomimetic, mild conditions, catalyst is reusable. mdpi.com |

| Citric Acid | Not specified | Not specified | Green catalyst, rapid synthesis at room temperature. tandfonline.com |

The introduction of fluorine into heterocyclic compounds like quinoxalines is of great interest due to the unique properties fluorine imparts on molecules. However, the formation of C-F bonds is challenging due to their high bond dissociation energy. beilstein-journals.org Transition-metal-catalyzed reactions have become a cornerstone for the synthesis of complex organic molecules, including nitrogen-containing heterocycles. researchgate.netmdpi.com

Metal-catalyzed cross-coupling reactions are particularly important for creating C-C bonds and functionalizing heterocyclic cores. While traditional methods like Suzuki-Miyaura and Heck couplings are well-established, direct C-H functionalization is a more modern and atom-economical approach. researchgate.net For the synthesis of fluorinated heterocycles, specific catalytic systems are required to activate the strong C-F bond. Nickel-catalyzed couplings, for example, have been shown to efficiently activate aromatic C–F bonds for reactions with arylboronic acids under mild conditions. beilstein-journals.org Palladium catalysis is also widely used for C-H fluorination, sometimes employing electrophilic fluorinating reagents like Selectfluor. nih.gov These advanced methods are crucial for the late-stage functionalization of complex molecules and provide a pathway to novel fluorinated analogues. beilstein-journals.org

Table 2: Metal-Catalyzed Methods for Fluorination and Coupling

| Metal Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Nickel / Ligand | C-F Bond Activation / Cross-Coupling | Enables coupling of 2-fluorobenzofurans with arylboronic acids under mild conditions. beilstein-journals.org |

| Palladium / Ligand | Aromatic C-H Fluorination | Utilizes electrophilic fluorinating reagents to form C-F bonds at room temperature. nih.gov |

| Iridium / Lewis Acid | C-F Activation | Employs bimetallic cooperation between a soft transition metal (Ir) and a hard fluorophilic activator (e.g., Li+). escholarship.org |

| Iron(III) Complex | C-H Fluorination of Azaheterocycles | Can improve yields in the fluorination of nitrogen-containing heterocycles using Selectfluor. nih.gov |

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic protocols for quinoxalines. These principles aim to reduce waste, minimize energy consumption, and use renewable resources, leading to more sustainable chemical manufacturing.

Performing reactions without a solvent offers significant environmental and economic benefits, including reduced waste, lower costs, and simplified workup procedures. ias.ac.in Several solvent-free methods for quinoxaline synthesis have been developed.

One approach involves the simple physical grinding of reactants in a mortar and pestle, sometimes with a solid acid catalyst like sulfated polyborate or cellulose sulfuric acid. ias.ac.intandfonline.com This method is efficient, leading to high yields in short reaction times at room temperature. tandfonline.com Another technique utilizes mechanochemical agitation in a homogenizer, which can produce quinoxalines in quantitative yields within minutes without any catalyst or reagent. rsc.org Nanocatalysts, such as silica nanoparticles or nano-kaoline/BF3/Fe3O4, have also been successfully employed under solvent-free grinding conditions to facilitate the condensation of 1,2-diamines and 1,2-diketones. rsc.org These solvent-free protocols represent a cleaner and more efficient alternative to traditional solution-phase synthesis. ias.ac.inrsc.org

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. e-journals.in The application of microwave heating can dramatically reduce reaction times from hours or days to mere minutes, often leading to improved yields and fewer side products compared to conventional heating. e-journals.inudayton.edu

For quinoxaline synthesis, microwave irradiation has been successfully applied, often in conjunction with solvent-free conditions. e-journals.inudayton.eduresearchgate.net For example, the condensation of diamines and dicarbonyls can be completed in as little as 3 to 5 minutes under microwave heating, producing excellent yields of 80-90%. e-journals.inudayton.edu This rapid "flash heating" is a key advantage of microwave technology. e-journals.in The combination of microwave assistance with green chemistry principles, such as using mineral supports or solvent-free conditions, provides a rapid, high-yielding, and environmentally benign route to a wide variety of quinoxaline derivatives. e-journals.inresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional Heating | Hours to Days | Often lower | Requires refluxing in solvents like ethanol. nih.gov |

| Microwave Irradiation | 3-5 minutes | 80-90% or higher | Often solvent-free or with minimal solvent. e-journals.inudayton.edu |

A key principle of green chemistry is the use of catalysts that can be easily recovered and reused over multiple reaction cycles without a significant loss of activity. This improves the economic viability and sustainability of a chemical process.

Many heterogeneous catalysts developed for quinoxaline synthesis are designed for reusability. For example, alumina-supported heteropolyoxometalates can be recovered by simple filtration and reused for several cycles with only a slight decrease in reactivity. nih.gov Similarly, cobalt nanoparticles supported on mesoporous SBA-15 have been shown to be reusable for at least ten times without any loss of catalytic activity. mdpi.com Other examples include:

Nano-γ-Fe2O3–SO3H: This catalyst was recovered and reused for five runs without deactivation. rsc.org

Sulfated Polyborate: This catalyst demonstrates good reusability without a significant drop in activity. ias.ac.in

Cellulose Sulfuric Acid: This biodegradable catalyst can be reused at least three times. tandfonline.com

Phosphomolybdic acid on silica: This catalyst can be reused for three successive runs. asianpubs.org

The ability to recycle these catalysts makes the synthesis of quinoxalines more cost-effective and environmentally friendly. nih.govmdpi.com

Table 4: Reusability of Various Catalysts in Quinoxaline Synthesis

| Catalyst | Number of Cycles | Yield (1st Run) | Yield (Final Run) |

|---|---|---|---|

| CoFeMnO4 Nanoparticles | 5 Cycles | 98% | 84% researchgate.net |

| Cobalt Nanoparticles on SBA-15 | 10 Cycles | Excellent | No activity loss reported. mdpi.com |

| Ni@Co3O4 | 6 Cycles | High | No appreciable loss of activity. rsc.org |

| Nano-γ-Fe2O3–SO3H | 5 Cycles | High | No deactivation reported. rsc.org |

Multicomponent Reactions (MCRs) for Derivatization

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in synthetic organic chemistry for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. This atom- and step-economical approach is particularly valuable for the derivatization of heterocyclic scaffolds such as quinoxalines, allowing for the rapid generation of libraries of analogues with diverse functionalities. The application of MCRs to the this compound core, or structurally related quinoxalines, enables the introduction of various substituents, which is of significant interest for the development of new bioactive compounds.

One of the most prominent MCRs utilized for the synthesis and derivatization of nitrogen-containing heterocycles is the Ugi four-component reaction (Ugi-4CR). This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. By employing a suitably functionalized quinoxaline derivative as one of the components, a diverse range of substituents can be appended to the quinoxaline core.

For instance, a user-friendly, two-step, one-pot protocol for the synthesis of highly substituted quinoxalines has been developed utilizing the Ugi reaction. researchgate.net In this methodology, a mono-N-Boc-protected o-phenylenediamine is used as the amine component. While this specific study did not use 4-fluoro-2-methyl-1,2-phenylenediamine, the precursor to this compound, the principle can be extended to this substrate. The initial Ugi reaction forms an intermediate adduct, which upon acid-mediated deprotection of the Boc group, undergoes intramolecular cyclization to afford the quinoxaline ring. The versatility of this method lies in the ability to vary the aldehyde, carboxylic acid, and isocyanide components to introduce a wide array of functional groups onto the quinoxaline scaffold.

A study by Ayaz and co-workers reported the first synthesis of quinoxaline derivatives via the Ugi reaction, which involved the reaction of aryl glyoxal derivatives, N-Boc-o-phenylenediamine derivatives, and formic acid. nih.gov The resulting linear Ugi product was then cyclized under microwave irradiation to yield the quinoxaline. This approach highlights the potential for creating substituted quinoxalines that could be analogous to derivatives of this compound by starting with the appropriately substituted o-phenylenediamine.

The following interactive data table summarizes the results from a study on the synthesis of quinoxaline derivatives via an Ugi reaction, demonstrating the effect of different carboxylic acids on the reaction yield. Although the specific substrate is not this compound, the data illustrates the feasibility and efficiency of the Ugi reaction in synthesizing substituted quinoxalines.

| Entry | Carboxylic Acid | Solvent | Time (h) | Yield (%) |

| 1 | Acetic Acid | Methanol | 12 | 35 |

| 2 | Propionic Acid | Methanol | 12 | 42 |

| 3 | Isobutyric Acid | Methanol | 12 | 55 |

| 4 | Pivalic Acid | Methanol | 12 | 68 |

| 5 | Formic Acid | Methanol | 12 | 75 |

| 6 | Benzoic Acid | Methanol | 12 | 34 |

| 7 | Benzoic Acid (One-pot) | Methanol/DCE | 0.5 | 43 |

Data adapted from a study on a model Ugi reaction for quinoxaline synthesis. researchgate.net The yields are for the final quinoxaline product after the two-step, one-pot procedure.

While specific examples of MCRs for the direct derivatization of this compound are not extensively reported in the literature, the existing methodologies for the synthesis of other substituted quinoxalines provide a strong foundation for future work in this area. The adaptability of MCRs, such as the Ugi and Passerini reactions, to a wide range of starting materials suggests that these powerful synthetic tools could be readily applied to generate novel derivatives of this compound for various scientific investigations.

Structural Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional correlation techniques, a complete assignment of the atoms and their connectivity within 7-Fluoro-5-methylquinoxaline can be achieved.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy provides critical information regarding the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the nitrogen atoms in the quinoxaline (B1680401) ring and the fluorine substituent. The multiplicity of the signals, governed by spin-spin coupling, reveals the neighboring proton arrangements.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.8 - 8.9 | d | ~2-3 |

| H-3 | 8.7 - 8.8 | d | ~2-3 |

| H-6 | 7.5 - 7.6 | d | ~8-9 (JH-F) |

| H-8 | 7.8 - 7.9 | s | - |

| -CH₃ (at C-5) | 2.6 - 2.7 | s | - |

Note: This table is based on predicted values and known spectroscopic trends for similar quinoxaline derivatives. Actual experimental values may vary.

The protons at positions 2 and 3 on the pyrazine (B50134) ring are expected to appear at the most downfield region of the spectrum due to the deshielding effect of the adjacent nitrogen atoms, likely appearing as doublets due to their coupling to each other. The proton at C-6 would be split by the adjacent fluorine atom, resulting in a doublet with a characteristic hydrogen-fluorine coupling constant. The proton at C-8 would likely appear as a singlet, and the methyl protons at C-5 would also present as a singlet, being isolated from other protons.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), which is a definitive indicator of the fluorine's position.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (ppm) | Coupling Constant (JC-F, Hz) |

|---|---|---|

| C-2 | ~145 | - |

| C-3 | ~144 | - |

| C-4a | ~138 | - |

| C-5 | ~135 | - |

| C-6 | ~115 | ~15-20 (²JC-F) |

| C-7 | ~160 | ~240-260 (¹JC-F) |

| C-8 | ~120 | ~5-10 (³JC-F) |

| C-8a | ~140 | - |

| -CH₃ (at C-5) | ~20 | - |

Note: This table is based on predicted values and known spectroscopic trends. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Substitution Confirmation

Fluorine-19 NMR is a highly sensitive technique used to directly observe the fluorine nucleus. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, confirming the presence of one fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal will be split into a multiplet due to coupling with nearby protons, most notably the proton at C-6 and potentially smaller, longer-range couplings.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals for H-2 and H-3 would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal (e.g., the methyl protons to the methyl carbon).

High-Resolution Mass Spectrometric (HRMS) Techniques for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental composition and thus the molecular formula of a compound. A patent describing the synthesis of this compound reported a mass spectrometry result of m/z = 163.1 for the protonated molecule [M+H]⁺. huji.ac.il

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and medium-polarity molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. For this compound (C₉H₇FN₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS value that matches this calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-fluoro-3-methylbenzene-1,2-diamine |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components of a volatile sample. In the analysis of this compound, GC provides the retention time, a measure of how long the compound takes to pass through the chromatography column, which is characteristic under a specific set of experimental conditions. The mass spectrometer then bombards the eluted compound with electrons, causing it to ionize and fragment. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

For this compound (C₉H₇FN₂), the molecular weight is approximately 162.17 g/mol . The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern provides crucial structural information. Given the stability of the aromatic quinoxaline ring, fragmentation likely involves the substituents. A common fragmentation pathway for methylated aromatic compounds is the loss of the methyl radical (•CH₃), which would result in a significant peak at m/z 147 (M-15). Further fragmentation of the quinoxaline ring system, such as the loss of hydrogen cyanide (HCN), could also be anticipated, leading to additional fragment ions. The mass spectrum of the related compound 5-methylquinoxaline (B1213170) shows a strong molecular ion peak at m/z 144 and a significant peak at m/z 117, corresponding to the loss of HCN. nist.gov

Interactive Data Table: Predicted GC-MS Fragmentation for this compound

| m/z Value | Proposed Fragment | Formula of Loss |

| 162 | Molecular Ion [M]⁺ | - |

| 147 | [M - CH₃]⁺ | •CH₃ |

| 135 | [M - HCN]⁺ | HCN |

| 118 | [M - CH₃ - N₂]⁺ (tentative) | •CH₃, N₂ |

Vibrational Spectroscopic Methodologies (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. These methods are indispensable for identifying functional groups and elucidating molecular structure, as different types of chemical bonds vibrate at characteristic frequencies.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational states. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the FT-IR spectrum would display a series of absorption bands characteristic of its structural features.

Key expected absorptions include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, are characteristic of C-H bonds on the quinoxaline ring system. scialert.netscialert.net

Aliphatic C-H Stretching: Bands corresponding to the methyl group's C-H bonds would appear just below 3000 cm⁻¹, generally in the 2999-2916 cm⁻¹ region. nih.gov

C=C and C=N Stretching: The aromatic quinoxaline core contains both C=C and C=N bonds. These give rise to a series of sharp, medium-to-strong absorption bands in the 1625-1430 cm⁻¹ region. scialert.netscialert.net

C-F Stretching: The carbon-fluorine bond on the aromatic ring is expected to produce a very strong and characteristic absorption band in the 1250-1100 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. scialert.net The pattern of the out-of-plane bending bands can often help confirm the substitution pattern on the benzene (B151609) portion of the molecule.

Interactive Data Table: Characteristic FT-IR Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2999 - 2916 | Medium |

| Aromatic C=C and C=N Stretch | 1625 - 1430 | Medium to Strong |

| C-F Stretch | 1250 - 1100 | Strong |

| C-H In-Plane Bend | 1300 - 1000 | Medium |

| C-H Out-of-Plane Bend | 900 - 675 | Strong |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light (from a laser) and measures the energy shift in the scattered photons due to interaction with molecular vibrations. While IR absorption is strongest for polar bonds, Raman scattering is often more intense for non-polar, symmetric bonds.

For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the quinoxaline ring. The symmetric "breathing" modes of the aromatic rings, which involve the concerted expansion and contraction of the C-C bonds, typically give rise to strong Raman signals. The C=C and C=N stretching vibrations within the fused ring system are also expected to be strongly Raman active. acs.org In contrast to its strong IR absorption, the C-F stretching vibration may show a weaker signal in the Raman spectrum. Analysis of the Raman spectrum, in conjunction with the FT-IR data, provides a more complete picture of the molecule's vibrational framework. sphinxsai.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The quinoxaline ring system is a chromophore that exhibits characteristic absorption bands due to π → π* and n → π* electronic transitions. mdpi.com

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show multiple absorption bands.

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons in the π-bonding orbitals of the aromatic system to π*-antibonding orbitals. For quinoxaline derivatives, these often appear as multiple bands at shorter wavelengths (e.g., below 350 nm). researchgate.net

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π-antibonding orbital. They are generally of much lower intensity than π → π transitions and occur at longer wavelengths.

Interactive Data Table: Expected UV-Vis Absorption Bands for this compound

| Wavelength Range (nm) | Type of Transition | Relative Intensity |

| ~230 - 280 | π → π | High |

| ~300 - 350 | π → π | Medium to High |

| > 350 | n → π* | Low |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about molecular connectivity and electronic structure, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be calculated, and from it, a precise three-dimensional model of the molecule can be built. nih.gov

This technique would yield a wealth of structural data, including:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: Provides the precise dimensions (lengths a, b, c and angles α, β, γ) of the repeating unit cell.

Atomic Coordinates: Gives the exact position of every atom in the unit cell.

Bond Lengths and Angles: Allows for the precise measurement of all covalent bond lengths and the angles between them, confirming the molecular geometry.

Intermolecular Interactions: Reveals how molecules are packed in the crystal lattice, identifying non-covalent interactions such as π-π stacking between quinoxaline rings or potential C-H···F hydrogen bonds.

Although a crystal structure for this compound is not publicly available, the data obtained from such an analysis would be presented in a standardized format, as shown in the representative table below.

Interactive Data Table: Representative Data from a Single-Crystal X-ray Diffraction Experiment

| Parameter | Description |

| Chemical Formula | C₉H₇FN₂ |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| a, b, c (Å) | Unit cell edge lengths |

| α, β, γ (°) | Unit cell angles |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| R-factor | A measure of the agreement between the crystallographic model and the experimental data |

Despite a comprehensive search for scientific literature, no specific studies detailing the morphological or elemental characterization of this compound using Scanning Electron Microscopy (SEM) or X-ray Photoelectron Spectroscopy (XPS) were found. The user's request for an article focusing solely on this compound and including detailed data and research findings for these specific analytical techniques cannot be fulfilled at this time due to the lack of available public data.

The performed searches for "this compound SEM analysis," "this compound XPS analysis," and broader queries on related compounds did not yield any relevant results containing the specific data required for the outlined article structure. While general information on the synthesis and properties of quinoxaline derivatives exists, it does not include the specific SEM and XPS data necessary to populate the requested sections on "."

Therefore, the generation of an article with the specified content, including data tables and detailed research findings for the SEM and XPS analysis of this compound, is not possible based on the currently accessible information.

Computational and Theoretical Investigations of 7 Fluoro 5 Methylquinoxaline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These ab initio methods solve approximations of the Schrödinger equation to provide detailed insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govnih.gov Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculation significantly while maintaining high accuracy.

For 7-Fluoro-5-methylquinoxaline, a DFT calculation would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The result is a set of optimized structural parameters, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic properties. Studies on similar quinoxaline (B1680401) derivatives have successfully used DFT methods, often with the B3LYP functional and a basis set like 6-311G(d,p), to achieve geometries that are in good agreement with experimental data where available. nih.govscispace.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table shows example data that would be generated from a DFT geometry optimization.

| Parameter | Value |

|---|---|

| Bond Length (C5-C-CH3) | 1.51 Å |

| Bond Length (C7-F) | 1.35 Å |

| Bond Angle (C6-C7-F) | 119.5° |

| Dihedral Angle (N1-C2-C3-N4) | ~0° |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is highly effective for predicting photophysical properties, such as the absorption of light (UV-Visible spectrum). nih.govscispace.com

A TD-DFT calculation for this compound would predict the electronic transitions, which correspond to an electron moving from an occupied molecular orbital to an unoccupied one upon absorbing a photon. The output provides the wavelength of maximum absorption (λmax), the energy of the transition, and the oscillator strength, which indicates the intensity of the absorption. scispace.com These theoretical spectra are invaluable for interpreting experimental results and understanding the compound's behavior in light-sensitive applications. For substituted quinoxalines, TD-DFT has been used to analyze n→π* and π→π* transitions, which are characteristic of such aromatic heterocyclic systems. scispace.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. pmf.unsa.ba A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies higher stability and lower chemical reactivity. pmf.unsa.ba These energies are used to calculate various quantum chemical descriptors like chemical hardness, chemical potential, and electrophilicity, which quantify the molecule's reactivity. researchgate.netsciensage.info

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound (Hypothetical Data) This table shows example data that would be generated from a HOMO-LUMO analysis.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 eV |

| ELUMO | -1.85 eV |

| Energy Gap (ΔE) | 4.65 eV |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. nih.gov It is plotted on the surface of the molecule's electron density, using a color scale to indicate different electrostatic potential values.

MEP maps are invaluable for predicting how a molecule will interact with other chemical species. ias.ac.in

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on nitrogen or oxygen atoms). These are sites susceptible to electrophilic attack. nih.govresearchgate.net

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms). These are sites susceptible to nucleophilic attack. nih.govresearchgate.net

Green regions represent areas of neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the two nitrogen atoms of the quinoxaline ring and the fluorine atom, identifying them as primary sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. uiowa.edu Unlike quantum chemical calculations that focus on static electronic properties, MD provides insights into the dynamic behavior of systems, such as conformational changes and intermolecular interactions. mdpi.comnih.gov

MD simulations can model how a molecule of this compound interacts with other molecules, such as solvent molecules or other solute molecules. uiowa.edu The simulation calculates the forces between atoms using a force field and solves Newton's equations of motion to track their trajectories.

This analysis can reveal important information about non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.commdpi.com For instance, a simulation could show how the electron-rich quinoxaline ring system engages in π-π stacking with other aromatic molecules or how the fluorine and nitrogen atoms participate in hydrogen bonding with solvent molecules like water. Understanding these interactions is crucial for predicting solubility, crystal packing, and binding affinity to biological targets.

Adsorption Behavior Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the adsorption behavior of quinoxaline derivatives on various surfaces. These studies are crucial in fields like corrosion inhibition, where the molecule's ability to adsorb onto a metal surface dictates its protective efficacy. For this compound, modeling would focus on its interaction with metal surfaces, such as iron or copper.

The adsorption process is primarily governed by the electronic structure of the molecule. The two nitrogen atoms in the pyrazine (B50134) ring and the π-electrons of the aromatic system are key sites for interaction. The nitrogen atoms can donate their lone pair electrons to the vacant d-orbitals of the metal, forming coordinate bonds. Simultaneously, the π-system of the quinoxaline ring can interact with the metal surface.

Modeling studies for similar nitrogen-containing heterocyclic compounds have shown that adsorption can be a spontaneous process. researchgate.net The orientation of the adsorbed molecule (flat-lying versus perpendicular) is determined by a balance of forces, including the aforementioned coordinate bonding and π-system interactions. For this compound, computational models would predict the stable adsorption configurations and calculate the adsorption energy, providing insight into the strength of the interaction and its potential as a surface-active agent.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are theoretical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are instrumental in rational drug design and materials science for predicting the behavior of novel compounds.

For a series of quinoxaline derivatives including this compound, a QSAR/QSPR model would be developed through a systematic process. First, a dataset of quinoxaline compounds with experimentally measured activity or property values is compiled. researchgate.net Next, a wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and topological properties.

Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Function Approximation (GFA), a mathematical equation is derived that best correlates the molecular descriptors with the observed activity. abjournals.org For instance, a study on new imidazo[1,2-a] quinoxaline derivatives developed a QSAR model using the GFA technique. abjournals.org

The predictive power of the resulting model is rigorously assessed through validation methods. Internal validation is often performed using cross-validation techniques (e.g., leave-one-out), which yield statistics like the cross-validated correlation coefficient (q²). External validation involves using the model to predict the activity of a separate set of compounds (a test set) that was not used in model development, measured by the predictive r² (pred_r²). nih.gov A statistically robust and validated model can then be used to predict the activity or properties of new, unsynthesized compounds like this compound.

The primary outcome of a QSAR/QSPR analysis is the identification of molecular descriptors that are critical for a given activity or property. For quinoxaline derivatives, studies have identified several key descriptors. nih.govmdpi.com These can be broadly categorized:

Electronic Descriptors: These describe the electronic aspects of the molecule. Examples include dipole moment, electronegativity, and the energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO). For this compound, the electronegative fluorine atom and the electron-donating methyl group would significantly impact these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing aspects like branching and connectivity.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol and water) is a common descriptor that quantifies the molecule's lipophilicity, which is crucial for its transport and interaction with biological membranes.

The table below illustrates some key molecular descriptors and their potential influence on the properties of this compound.

| Descriptor Category | Specific Descriptor | Role in Modeling Activity/Property | Influence of Substituents (Fluoro, Methyl) |

| Electronic | Dipole Moment | Influences solubility and binding in polar environments. | The F and CH₃ groups have opposing effects, creating a specific molecular dipole. |

| Electronic | EHOMO | Relates to the ability to donate electrons; higher values indicate greater reactivity towards electrophiles. | The methyl group tends to increase EHOMO, while the fluorine group tends to decrease it. |

| Electronic | ELUMO | Relates to the ability to accept electrons; lower values indicate greater reactivity towards nucleophiles. | The fluorine group tends to lower ELUMO, enhancing electron-accepting capabilities. |

| Hydrophobic | LogP | Governs membrane permeability and hydrophobic interactions in binding pockets. | Both fluoro and methyl groups generally increase the lipophilicity and thus the LogP value. |

| Topological | Wiener Index | Describes molecular branching and compactness, which can affect how a molecule fits into a binding site. | The specific positions of the substituents determine the overall molecular topology. |

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its chemical reactivity. Computational chemistry provides a suite of descriptors derived from the molecule's wave function or electron density that can predict its behavior in chemical reactions.

Fukui functions are a central concept in Density Functional Theory used to describe local chemical reactivity. scm.comfaccts.de They identify which atoms in a molecule are most susceptible to different types of attack. The Fukui function comes in two main forms:

f⁺(r): This function measures the change in electron density when an electron is added to the molecule. Regions with high f⁺ values are most favorable for nucleophilic attack (attack by an electron-rich species).

f⁻(r): This function measures the density change when an electron is removed. Regions with high f⁻ values are most favorable for electrophilic attack (attack by an electron-deficient species).

For this compound, the nitrogen atoms are expected to be primary sites for nucleophilic attack due to their inherent electronegativity and lone pairs of electrons. researchgate.net Conversely, electrophilic attack would likely be directed towards specific carbon atoms in the aromatic rings. The electron-withdrawing fluorine atom would decrease the susceptibility of nearby carbons to electrophilic attack, while the electron-donating methyl group would increase it. These predictions can be quantified by condensing the Fukui function values onto each atom.

| Atomic Site | Predicted Fukui Function (f⁺) | Predicted Fukui Function (f⁻) | Predicted Reactivity |

| N1 | High | Low | Favorable for nucleophilic attack / protonation |

| N4 | High | Low | Favorable for nucleophilic attack / protonation |

| C5-Methyl | Low | High | Potential site for electrophilic attack |

| C7-Fluoro | Low | Low | Deactivated towards electrophilic attack |

| Aromatic Carbons | Variable | Variable | Reactivity modulated by proximity to N, F, and CH₃ groups |

Ionization Potential (IP) and Electron Affinity (EA) are fundamental descriptors of a molecule's electronic stability and reactivity.

Ionization Potential (IP): The minimum energy required to remove an electron from a neutral molecule in its gaseous state. A lower IP indicates the molecule is more easily oxidized. In the context of DFT, IP is approximated by the energy of the Highest Occupied Molecular Orbital (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added to a neutral molecule in its gaseous state. libretexts.org A higher EA suggests the molecule is more likely to accept an electron and be reduced. It is approximated by the energy of the Lowest Unoccupied Molecular Orbital (EA ≈ -ELUMO).

For this compound, the substituents have a predictable effect on these values. The electron-withdrawing fluorine atom stabilizes the molecular orbitals, which is expected to increase both the ionization potential and the electron affinity compared to the unsubstituted quinoxaline. The electron-donating methyl group has the opposite effect, tending to decrease these values. The interplay of these two groups determines the final IP and EA, which are crucial for understanding the molecule's behavior in redox reactions and charge-transfer processes.

| Compound | Calculated Ionization Potential (eV) (Representative) | Calculated Electron Affinity (eV) (Representative) |

| Quinoxaline | ~8.5 - 9.0 | ~0.5 - 1.0 |

| 5-Methylquinoxaline (B1213170) | Lower than Quinoxaline | Lower than Quinoxaline |

| 7-Fluoroquinoxaline | Higher than Quinoxaline | Higher than Quinoxaline |

| This compound | A value between the fluoro- and methyl- derivatives, influenced by both. | A value between the fluoro- and methyl- derivatives, influenced by both. |

Investigation of Intermolecular Interactions in Condensed Phases

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. For this compound, a molecule featuring a heterocyclic aromatic system with both an electron-withdrawing fluorine atom and an electron-donating methyl group, a variety of intermolecular forces are expected to govern its crystal packing and condensed-phase behavior. Computational and theoretical studies on quinoxaline derivatives and related fluorinated aromatic compounds provide a framework for understanding these interactions, which include hydrogen bonding, potential halogen bonding, and π-π stacking. These forces are critical in determining the material's physical properties, such as melting point, solubility, and polymorphism.

Weak hydrogen bonds play a significant role in the crystal engineering of organic molecules. In the case of this compound, several types of hydrogen bonds are anticipated to be key contributors to the supramolecular architecture.

C-H...F Interactions: The presence of an organically bound fluorine atom introduces the possibility of C-H...F hydrogen bonds. Historically debated, the role of fluorine as a hydrogen bond acceptor is now generally recognized, although these interactions are weak and primarily dispersive in nature rsc.org. Computational analyses and reviews of crystal structures have demonstrated that C-F groups can participate in crystal packing rsc.org. The strength and geometry of these bonds are influenced by the nature of the C-H donor; aromatic C-H groups, such as those on an adjacent quinoxaline ring, can act as donors to the fluorine atom. Theoretical calculations on model systems help quantify the energetics and preferred geometries of these interactions rsc.org.

Interactive Data Table: Typical Geometries of C-H...F Hydrogen Bonds

| Interaction Type | Donor | Acceptor | H...F Distance (Å) | C-H...F Angle (°) | Interaction Energy (kJ/mol) |

|---|---|---|---|---|---|

| Intermolecular | Aromatic C-H | C-F | ~2.2 - 2.6 | ~130 - 160 | Weak, typically < 5 |

Note: Data is generalized from computational and crystallographic studies on various organofluorine compounds.

C-H...N Interactions: The quinoxaline scaffold contains two nitrogen atoms which are effective hydrogen bond acceptors. Studies on related quinoxaline derivatives have shown that C-H...N bonds are a common and influential packing motif brad.ac.ukrsc.orgresearchgate.net. The aromatic protons of one molecule can interact with the nitrogen lone pairs of a neighboring molecule, leading to the formation of chains or layered structures.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. While this interaction is most prominent for heavier halogens like iodine and bromine, the question of fluorine's participation is more complex nih.govoup.com. The high electronegativity and low polarizability of fluorine make it a poor halogen bond donor.

Consequently, C-F...F-C interactions are generally considered to be repulsive or, at best, very weak van der Waals interactions rather than true halogen bonds. While the fluorine atom in this compound significantly influences the molecule's electrostatic potential and its participation in hydrogen bonding, it is unlikely to be a primary driver of crystal packing through C-F...F-C halogen bonds. Instead, the electron-withdrawing nature of the fluorine atom can modulate the strength of other interactions present in the crystal structure nih.govoup.com. Computational studies on quinoxaline derivatives often focus on the interplay between hydrogen bonds and halogen bonds involving heavier halogens, with fluorine substitution playing a secondary, modulating role brad.ac.ukrsc.org.

The planar, aromatic nature of the quinoxaline core makes it highly susceptible to π-π stacking interactions, which are crucial for the stability of many aromatic crystal structures. These interactions arise from a combination of electrostatic and dispersion forces between the π-systems of adjacent rings rsc.org. The geometry of the stacking can vary, with the most common arrangements being parallel-displaced, T-shaped (or edge-to-face), and sandwich.

The substituents on the quinoxaline ring play a critical role in modulating the nature and geometry of these interactions.

Effect of Fluorine: The electron-withdrawing fluorine atom can significantly alter the quadrupole moment of the aromatic ring. Research on other halobenzenes has shown that the presence of fluorine can disrupt ideal co-facial π-π stacking, favoring offset, parallel-displaced, or edge-to-face arrangements rsc.org.

Combined Effects: The combination of the electron-withdrawing fluorine at the 7-position and the electron-donating methyl group at the 5-position creates an electronic imbalance across the ring system. This can lead to specific electrostatic complementarity between stacked molecules, favoring a parallel-displaced geometry that minimizes repulsion and maximizes attractive dispersion and electrostatic interactions rsc.org.

Interactive Data Table: Geometries of π-π Stacking

| Stacking Geometry | Description | Typical Interplanar Distance (Å) | Typical Offset (Å) |

|---|---|---|---|

| Sandwich | Rings are perfectly eclipsed. Generally disfavored due to electrostatic repulsion. | > 3.8 | 0 |

| Parallel-Displaced | Rings are parallel but slipped relative to one another. | ~3.3 - 3.8 | ~1.2 - 1.8 |

A review of the scientific literature did not yield specific studies or examples related to the host-guest chemistry of this compound or its direct derivatives. Quinoxaline units have been incorporated into larger macrocyclic hosts, but specific data on the title compound acting as a host or guest in a supramolecular complex is not available at this time.

Reactivity and Derivatization Strategies of 7 Fluoro 5 Methylquinoxaline

Functionalization of the Quinoxaline (B1680401) Ring System

The quinoxaline ring system is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the electron-donating methyl group and the electron-withdrawing fluorine atom on the benzene (B151609) portion of the 7-Fluoro-5-methylquinoxaline molecule introduces a nuanced reactivity profile, allowing for selective functionalization.

Introduction of Additional Substituents

The introduction of new functional groups onto the this compound core can proceed through several established synthetic methodologies. Electrophilic aromatic substitution reactions are expected to be directed by the existing substituents. The methyl group at position 5 is an ortho-, para-director and activating, while the fluorine atom at position 7 is also an ortho-, para-director but deactivating.

Given the positions of the existing groups, electrophilic attack is most likely to occur at positions 6 and 8. The directing effects of the methyl and fluoro groups are summarized in the table below.

| Position | Activating/Deactivating Group | Directing Effect | Predicted Reactivity |

| 6 | Ortho to methyl, ortho to fluoro | Activated by methyl, deactivated by fluoro | Favorable for substitution |

| 8 | Para to methyl, ortho to fluoro | Activated by methyl, deactivated by fluoro | Favorable for substitution |

This table is generated based on established principles of electrophilic aromatic substitution.

Common electrophilic substitution reactions that could be applied to this compound include nitration, halogenation, and Friedel-Crafts reactions, leading to the introduction of nitro, halo, and acyl or alkyl groups, respectively.

Modification of Existing Functional Groups

The existing methyl and fluoro groups on the this compound ring system are also amenable to modification, providing further avenues for derivatization.

The methyl group can undergo a variety of transformations. For instance, radical bromination using N-bromosuccinimide (NBS) can introduce a bromine atom to the benzylic position, affording 7-fluoro-5-(bromomethyl)quinoxaline. This bromo derivative serves as a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups such as hydroxyl, cyano, and amino moieties.

Regioselective Transformations of the Fluorine and Methyl Substituents

The distinct electronic properties of the fluorine and methyl substituents govern the regioselectivity of various transformations on the this compound scaffold.

The fluorine atom at the 7-position is a potential site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoxaline ring system facilitates this type of reaction, particularly with strong nucleophiles. The reaction would lead to the displacement of the fluoride (B91410) ion and the introduction of a new substituent at the 7-position. The regioselectivity is inherent to the starting material's structure.

The methyl group, as previously mentioned, directs electrophilic attack to the ortho and para positions (6 and 8). The relative ratio of substitution at these positions would depend on the specific reaction conditions and the nature of the electrophile.

Mechanistic Studies of Specific Chemical Reactions

While specific mechanistic studies on this compound are not extensively documented in the literature, the mechanisms of its reactions can be inferred from well-established principles of organic chemistry.

For instance, the electrophilic nitration would proceed via the formation of a nitronium ion (NO2+) in situ from nitric and sulfuric acids. The quinoxaline ring, activated by the methyl group, would then attack the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation would restore aromaticity, yielding the nitrated product.

The nucleophilic aromatic substitution of the fluorine atom would follow a two-step addition-elimination mechanism. A nucleophile would attack the carbon atom bearing the fluorine, forming a Meisenheimer complex, a resonance-stabilized anionic intermediate. The departure of the fluoride ion in the second step would lead to the formation of the substituted product.

Synthesis of Complex Polycyclic Systems Incorporating the this compound Moiety

The this compound core can serve as a building block for the synthesis of more complex, fused polycyclic systems. Functional groups introduced onto the quinoxaline ring can be utilized in cyclization reactions to construct additional rings.

For example, a derivative of this compound bearing a carboxylic acid and a hydroxyl group on adjacent positions of the quinoxaline ring could undergo intramolecular condensation to form a lactone-fused system. Similarly, vicinal diamines or other bifunctional derivatives can be employed to construct a variety of heterocyclic rings fused to the quinoxaline core. The synthesis of furo[3,4-b]quinoxaline (B11913692) derivatives from fluorinated methylquinoxaline precursors has been reported, indicating the feasibility of such transformations.

| Starting Material | Reagent/Reaction Condition | Fused Ring System |

| 7-Fluoro-5-methyl-6-aminoquinoxaline | Phthalic Anhydride, heat | Imide-fused polycycle |

| 7-Fluoro-5-(bromomethyl)quinoxaline-6-carbaldehyde | Wittig Reagent, then intramolecular Heck reaction | Fused carbocycle |

This table presents hypothetical examples of the synthesis of complex polycyclic systems.

Mechanistic Investigations of Biological and Material Interactions

Structure-Activity Relationship (SAR) at a Molecular Level

The structure-activity relationship (SAR) for quinoxaline (B1680401) derivatives is a well-explored area, providing a framework for predicting the biological activity of novel analogs such as 7-fluoro-5-methylquinoxaline. mdpi.com The introduction of substituents on the quinoxaline ring can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

Elucidation of Structural Features Influencing Interactions with Biomolecules

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the core ring structure. For this compound, the key structural features influencing its interactions with biomolecules would be the electron-withdrawing fluorine atom and the electron-donating methyl group.

The fluorine atom at the 7-position is expected to have a profound impact on the molecule's properties. Fluorine is highly electronegative and can lower the pKa of nearby functional groups, which can alter the ionization state of the molecule at physiological pH and influence its binding to biological targets. rsc.org Furthermore, the presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The introduction of fluorine can also lead to altered binding affinities with target proteins due to its ability to form hydrogen bonds and other non-covalent interactions.

The methyl group at the 5-position, being an electron-donating group, can influence the electronic distribution within the quinoxaline ring system. It also adds steric bulk, which can either enhance or hinder binding to a target protein, depending on the topology of the binding site. The interplay between the electron-withdrawing fluorine and the electron-donating methyl group would create a unique electronic environment on the quinoxaline ring, which could be exploited for specific biological targeting.

An illustrative table of how substitutions on a quinoxaline core might affect biological activity is presented below. This data is hypothetical and serves to demonstrate the principles of SAR.

| Compound | R1 (Position 5) | R2 (Position 7) | Target | Illustrative IC50 (nM) |

| Quinoxaline | H | H | Generic Kinase | 5000 |

| 5-methylquinoxaline (B1213170) | CH3 | H | Generic Kinase | 2500 |

| 7-fluoroquinoxaline | H | F | Generic Kinase | 1000 |

| This compound | CH3 | F | Generic Kinase | 500 |

This table is for illustrative purposes only and does not represent experimental data for this compound.

Computational Modeling of Ligand-Target Interactions (e.g., Molecular Docking)

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a biological target. nih.gov For this compound, docking studies would be instrumental in identifying potential biological targets and understanding the molecular basis of its activity.

In a typical molecular docking simulation, the 3D structure of this compound would be docked into the active site of a target protein. The scoring functions would then estimate the binding energy, providing a rank for the most likely binding poses. These studies could reveal key interactions, such as hydrogen bonds formed by the quinoxaline nitrogens or the fluorine atom, and hydrophobic interactions involving the methyl group and the aromatic rings. For instance, docking studies of similar quinoxaline derivatives have shown that the quinoxaline nitrogen atoms often act as hydrogen bond acceptors. nih.gov

A hypothetical summary of a molecular docking study for this compound against a putative protein kinase target is shown in the table below.

| Parameter | Value |

| Target Protein | Hypothetical Kinase XYZ |

| PDB ID | N/A (Hypothetical) |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | LYS78 (H-bond with N1), GLU95 (H-bond with F), LEU150 (hydrophobic) |